molecular formula C12H9ClN2O B8572092 6-(4-Chlorophenyl)pyridine-3-carboxamide CAS No. 84596-43-0

6-(4-Chlorophenyl)pyridine-3-carboxamide

Cat. No. B8572092
Key on ui cas rn: 84596-43-0
M. Wt: 232.66 g/mol
InChI Key: VOFGWPAQGUDYAP-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

6-(4-Chlorophenyl)-3-pyridinecarbonitrile (1.61 grams), 30% hydrogen peroxide (3.0 cc.), 6N sodium hydroxide (0.3 cc.), and about 6 ml ethanol were placed in a reaction vessel and cooled slightly. The reaction temperature rose to about 50° C. and the mixture was stirred for about 1 hour. After the reaction had cooled, a solid precipitate formed and was collected by filtration. As indicated by TLC, pure product was obtained by heating the solid in refluxing acetone, yield 0.4 gram, m.p. 245°-258° C.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.OO.[OH-].[Na+].C([OH:22])C>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[CH:12][C:11]([C:14]([NH2:15])=[O:22])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=N1)C#N
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Name
Quantity
0.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled slightly
CUSTOM
Type
CUSTOM
Details
rose to about 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction had cooled
CUSTOM
Type
CUSTOM
Details
a solid precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
pure product was obtained
TEMPERATURE
Type
TEMPERATURE
Details
by heating the solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=N1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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